molecular formula C14H18N2O B2548098 N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide CAS No. 2094374-75-9

N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide

Cat. No. B2548098
M. Wt: 230.311
InChI Key: UHKQMHKRTYMCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine derivatives, such as N-(pyridin-2-yl)amides, are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .


Synthesis Analysis

The synthesis of similar compounds, like 2-(pyridin-2-yl) pyrimidine derivatives, involves designing and synthesizing the compounds and then evaluating their biological activities . Another synthetic approach involves the reaction of nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .


Molecular Structure Analysis

The molecular structure of similar compounds, like pyridopyrimidines, depends on the location of the nitrogen atom in the pyridine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the displacement of a halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which then undergoes a closure to provide an intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, cycloalkanes, which could be a part of the given compound, only contain carbon-hydrogen bonds and carbon-carbon single bonds .

Future Directions

The future directions in the study of similar compounds involve the design and synthesis of novel heterocyclic compounds with potential biological activities . These compounds are then evaluated for their potential therapeutic effects.

properties

IUPAC Name

N-[2-(pyridin-2-ylmethyl)cyclopentyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-14(17)16-13-8-5-6-11(13)10-12-7-3-4-9-15-12/h2-4,7,9,11,13H,1,5-6,8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKQMHKRTYMCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCC1CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide

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